

Application Note: Quantification of Trimeprazine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Trimeprazine maleate

Cat. No.: B611477

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trimeprazine in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of trimeprazine concentrations in a complex biological matrix.

Introduction

Trimeprazine, also known as alimemazine, is a first-generation antihistamine with sedative, antiemetic, and antipsychotic properties. Accurate and reliable quantification of trimeprazine in plasma is crucial for understanding its pharmacokinetic profile and for clinical monitoring. This document provides a detailed protocol for a validated LC-MS/MS method, offering high selectivity and sensitivity for the determination of trimeprazine in human plasma.

Experimental

Materials and Reagents

- Trimeprazine reference standard
- Trimeprazine-d6 (Alimemazine D6) internal standard (IS)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Human plasma (sourced from a certified vendor)
- Deionized water

Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo ion spray or electrospray ionization (ESI) source.
- Analytical Column: Atlantis® T3, 5 μ m, 4.6 x 150 mm, or equivalent C18 column.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of trimeprazine from human plasma.

Protocol:

- Pipette 300 μ L of human plasma into a clean microcentrifuge tube.
- Add 50 μ L of the internal standard working solution (Trimeprazine-d6, ~2000 pg/mL).
- Vortex the sample for 10 seconds.
- Add 2.0 mL of ethyl acetate as the extraction solvent.

- Vortex vigorously for 10 minutes to ensure thorough mixing.
- Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
- Transfer the supernatant (organic layer) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 500 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
Column	Atlantis® T3, 5 µm, 4.6 x 150 mm
Mobile Phase A	10 mM Ammonium Formate Buffer with 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Isocratic: 50% A / 50% B
Flow Rate	0.8 mL/min (example, may need optimization)
Injection Volume	10 µL (example, may need optimization)
Column Temperature	40°C (example, may need optimization)
Run Time	Approximately 5 minutes

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 3
Ion Source Temperature	500°C (example, instrument dependent)
Ion Spray Voltage	5500 V (example, instrument dependent)
Collision Gas	Nitrogen (example, instrument dependent)

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Trimeprazine	299.30	100.20	200	Optimized by user
Trimeprazine-d6 (IS)	305.30	106.30	200	Optimized by user

Method Validation Summary

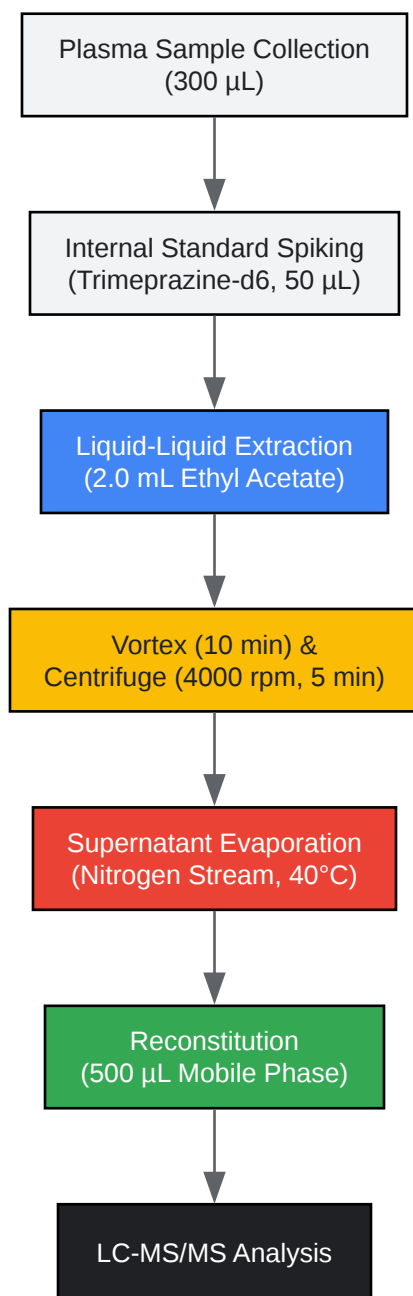
The analytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 4: Quantitative Performance Characteristics

Parameter	Result
Linearity Range	20.013 – 10006.551 pg/mL[1]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantitation (LLOQ)	20.013 pg/mL[1]
Mean Recovery	77.771%[1]
Intra-day Precision (%RSD)	0.98 - 4.50%[1]
Inter-day Precision (%RSD)	1.57 - 5.72%[1]
Intra-day Accuracy (%)	93.82 - 99.02%[1]
Inter-day Accuracy (%)	101.78 - 106.96%[1]

Experimental Workflow Diagram

The following diagram illustrates the major steps in the analytical workflow for the quantification of trimeprazine in human plasma.



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Caption: LC-MS/MS workflow for trimeprazine quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of trimeprazine in human plasma. The simple liquid-liquid extraction protocol offers good recovery, and the use of a stable isotope-labeled internal standard ensures high

accuracy and precision. This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

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References

- 1. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
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